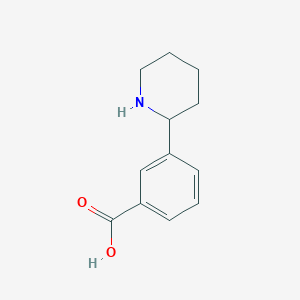

3-(piperidin-2-yl)benzoic acid

Description

Significance of Piperidine (B6355638) and Benzoic Acid Scaffolds in Medicinal Chemistry

The piperidine ring and the benzoic acid scaffold are among the most prevalent structural motifs in modern pharmaceuticals. researchgate.netencyclopedia.pubnih.gov Their widespread use is a testament to their favorable chemical properties and their ability to interact with a diverse range of biological targets.

Piperidine Scaffold:

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in drug design. encyclopedia.pubnih.gov It is the most commonly used heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.net The prevalence of this scaffold is due to its ability to serve as a versatile building block, allowing for the creation of a wide array of derivatives, including substituted piperidines and spiropiperidines. researchgate.netnih.gov

Derivatives of piperidine are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. researchgate.netnih.govwisdomlib.org These activities include applications as central nervous system (CNS) modulators, anticancer agents, analgesics, antihistamines, anticoagulants, and antihypertensives. researchgate.netencyclopedia.pub The piperidine moiety is also found in numerous natural alkaloids with significant pharmacological properties, such as morphine, an essential analgesic, and atropine. encyclopedia.pub The ability of the piperidine ring to be modified allows chemists to fine-tune a compound's properties, such as its interaction with biological receptors and its brain exposure. encyclopedia.pub

Benzoic Acid Scaffold:

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are also vital in the pharmaceutical industry. aozunchem.comeaht.org Beyond their well-known use as antimicrobial preservatives in liquid and topical formulations, they serve as key intermediates and structural components in a variety of therapeutic agents. aozunchem.comeaht.orgchemicalbook.com The carboxylic acid group is a point for chemical modification and can interact with biological targets through mechanisms like coordination with metal ions in enzyme active sites. chemicalbook.com

The benzoic acid scaffold is a building block for drugs with antifungal, anesthetic, and antihistaminic properties. aozunchem.com Furthermore, its derivatives have been investigated for a range of applications, from treating tuberculosis to inhibiting enzymes involved in inflammation. chemicalbook.comnih.gov The development of prodrugs, where the benzoic acid moiety is esterified to improve membrane diffusion, is another common strategy in drug discovery. nih.gov

Research Trajectories for 3-(Piperidin-2-yl)benzoic Acid and Analogs

Research involving the this compound framework and its analogs is characterized by the strategic modification of the core structure to achieve specific biological activities. Scientists have explored various substitutions on both the piperidine and benzoic acid rings to optimize potency and selectivity for different molecular targets.

One major research trajectory involves the development of inhibitors for complement factor B, a key protease in the alternative pathway of the complement system, which is implicated in several diseases. In this area, researchers synthesized complex analogs such as 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid (Iptacopan, LNP023). researchgate.net The discovery process highlighted the importance of specific substitutions, where adding a phenyl group to the 2-position of the piperidine ring dramatically increased inhibitory potency. researchgate.net

Another significant area of investigation is the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for managing triglycerides. nih.gov Structure-activity relationship studies led to the identification of (S)-3-[3-[2-(4-chlorophenyl)-4-methylthyazole-5-carboxamido]piperidin-1-yl]benzoic acid as a potent and selective human PPARα agonist. nih.gov This research demonstrates the exploration of different linkage points on the piperidine ring (position 1 and 3 in this case) to achieve desired pharmacological profiles. nih.gov

Furthermore, the core structure has been adapted to create agents with antimicrobial and anticonvulsant properties. For instance, new hydrazide derivatives of 4-Piperidin-1-yl-benzoic acid were synthesized and showed notable antibacterial activity. arikesi.or.id In a different line of research, hybrids of nipecotic acid (piperidine-3-carboxylic acid) and 1,3,4-oxadiazole (B1194373) were developed as anticonvulsant and antidepressant agents, showcasing the strategy of combining the piperidine scaffold with other heterocyclic moieties to generate novel therapeutic candidates. researchgate.net

These research trajectories underscore a common theme: the use of the piperidinyl-benzoic acid framework as a versatile and adaptable scaffold. By systematically modifying its structure, researchers can target a wide range of biological pathways and develop compounds with highly specific activities.

Research Findings on Analogs of this compound

The following tables summarize the findings from selected research on various analogs, highlighting the compound, its biological target, and key results.

Table 1: Factor B Inhibitors

| Compound Name/Identifier | Biological Target | Key Finding | Citation |

|---|---|---|---|

| 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid (LNP023/Iptacopan) | Complement Factor B (FB) | A potent and selective inhibitor of Factor B, developed for treating complement-mediated diseases. | researchgate.net |

Table 2: PPARα Agonists

| Compound Name/Identifier | Biological Target | Key Finding | Citation |

|---|

Table 3: Antimicrobial and Anticonvulsant Derivatives

| Compound Class | Biological Target/Assay | Key Finding | Citation |

|---|---|---|---|

| 4-Piperidin-1-yl-benzoic acid hydrazide derivatives (e.g., Bc3) | S. aureus, B. subtilis, P. aeruginosa, C. albicans | Showed significant antibacterial activity, with compound Bc3 having an inhibition zone of 11-16 mm. | arikesi.or.id |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMCLPOONMWUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Piperidin 2 Yl Benzoic Acid

Established Synthetic Routes

Established synthetic routes to piperidine-benzoic acid architectures typically involve robust and well-documented chemical transformations. These methods prioritize the reliable construction of the core structure, often through multi-step sequences that utilize common reactions such as direct aminations, functional group interconversions like ester hydrolysis, and comprehensive multi-step strategies.

Direct Amine Reactions

Direct amine reactions, such as reductive amination, represent a fundamental approach to forming the C-N bonds necessary for constructing the piperidine (B6355638) ring. A de novo diastereoselective approach can utilize a reductive amination/aza-Michael addition sequence with readily available starting materials to generate functionalized piperidines. thieme-connect.com For instance, the condensation of an appropriate amine with a δ-keto acid or ester, followed by reductive cyclization, can yield the piperidine scaffold. While not a single-step reaction for the target molecule, this principle is applied in multi-step sequences where a precursor containing a suitable amine and a carbonyl group is cyclized.

Another modern approach involves the direct C-H amination of benzoic acids. nih.gov While challenging, iridium-catalyzed C-H activation has been used for the directed amination of benzoic acid derivatives ortho to the carboxylic acid group. nih.gov Adapting such a method for a different substitution pattern would represent a novel, more direct route, though it is not yet an established pathway for this specific architecture.

Ester Hydrolysis Approaches

A prevalent and highly reliable strategy in the synthesis of carboxylic acids involves the hydrolysis of a corresponding ester precursor. This approach is particularly advantageous as esters are often more stable, easier to purify, and less reactive than free carboxylic acids during intermediate synthetic steps. The synthesis of 3-(piperidin-2-yl)benzoic acid can therefore be planned to conclude with a final hydrolysis step from a precursor like methyl or ethyl 3-(piperidin-2-yl)benzoate. rsc.orgunisi.it

This strategy allows for the use of a wide array of synthetic reactions that might otherwise be incompatible with the acidic proton of the carboxyl group. The hydrolysis is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) or acidic conditions (e.g., using hydrochloric acid), depending on the stability of other functional groups in the molecule. unisi.itnih.gov

| Precursor Type | Hydrolysis Conditions | Outcome |

| Benzoate Ester | Basic (e.g., NaOH, LiOH) or Acidic (e.g., HCl) | Carboxylic Acid |

| Acyl-Urea | Basic (e.g., NaOH) | Carboxylic Acid |

| Amide | Strong Acidic or Basic, often harsh conditions | Carboxylic Acid |

Multi-step Synthesis Strategies for Piperidine-Benzoic Acid Architectures

Comprehensive, multi-step strategies are the most common methods for constructing complex piperidine architectures like this compound. These routes offer flexibility and control over the final structure and stereochemistry.

One of the most effective strategies involves the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor, such as methyl 3-(pyridin-2-yl)benzoate. rsc.orgnih.gov This dearomatization reaction effectively reduces the pyridine ring to a piperidine. The diastereoselectivity of this reduction can often be controlled by the choice of catalyst and reaction conditions, typically favoring the cis isomer. rsc.org

Table: Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | H₂, Acetic Acid | High, often cis-selective | rsc.org |

| Rhodium on Carbon (Rh/C) | H₂, various solvents | Effective for functionalized pyridines | nih.gov |

| Iridium(I) complexes | H₂, various solvents | Used in asymmetric hydrogenation | nih.gov |

Alternative multi-step approaches build the piperidine ring from acyclic precursors through cyclization reactions. rsc.org Key cyclization methods include:

Intramolecular Lactamization: A δ-amino ester can undergo cyclization to form a piperidin-2-one (a lactam), which is subsequently reduced to the corresponding piperidine. rsc.org

Intramolecular Michael Addition: An N-acyl δ-amino α,β-unsaturated ester can be used as a substrate for a diastereoselective intramolecular Michael reaction to form the piperidine ring. rsc.org

Flow Chemistry Synthesis: Modern flow chemistry processes enable the multi-step synthesis of complex molecules by passing starting materials through immobilized reagents or combining them on reaction chips, allowing for rapid reaction optimization and purification. syrris.jp

Asymmetric Synthesis Approaches

Given that the 2-position of the piperidine ring in this compound is a chiral center, controlling the stereochemistry is crucial, particularly for pharmaceutical applications where enantiomers can have different biological activities. thieme-connect.comthieme-connect.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

Enantioselective Synthesis of Chiral Piperidine Intermediates

Enantioselective synthesis focuses on creating the chiral piperidine intermediate with a high degree of enantiomeric purity. Several powerful methods have been developed for this purpose.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Transition Metal Catalysis: Chiral rhodium and iridium catalysts with specific P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) derivative can also furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org Similarly, copper-catalyzed asymmetric cyclizative aminoboration provides a route to chiral 2,3-disubstituted piperidines. nih.gov

Organocatalysis: Small, chiral organic molecules can act as catalysts. For example, (L)-proline has been used to catalyze the direct and asymmetric introduction of a six-membered heterocycle in ketones, achieving high enantioselectivity. acs.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

Phenylglycinol-derived Lactams: Chiral oxazolopiperidone lactams, derived from phenylglycinol, are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.netrsc.org

Pseudoephedrine: (+)-(S,S)-pseudoephedrine can be used as a chiral auxiliary in diastereoselective Mannich reactions to prepare β-aminocarbonyl compounds, which are key precursors for highly enantioenriched piperidine structures. rsc.org

Table: Enantioselective Synthesis Methods for 2-Substituted Piperidines

| Method | Catalyst / Auxiliary | Key Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Organocatalysis | (L)-proline | Mannich-type addition to Δ¹-piperideine | Up to 97% ee | acs.org |

| Asymmetric Catalysis | Rhodium(I) with Ferrocene Ligand | Asymmetric Hydrogenation | High conversion and selectivity | nih.gov |

| Asymmetric Catalysis | Copper(I) with Ph-BPE Ligand | Cyclizative Aminoboration | Up to 96% ee | nih.gov |

Diastereoselective Control in Synthesis

Diastereoselective control is essential when a molecule has two or more stereocenters, dictating their relative spatial arrangement (e.g., cis or trans). While this compound has only one stereocenter, many synthetic routes proceed through intermediates where diastereoselectivity is a key consideration, particularly in 2,3-disubstituted piperidines. rsc.orgnih.gov

Control over diastereoselectivity is often achieved through:

Reagent-Controlled Reactions: The choice of reagents can dictate the stereochemical outcome. For example, in the reduction of an imine intermediate, using triacetoxyborohydride (B8407120) can favor the formation of a cis product, whereas using triethylsilane with trifluoroacetic acid (TFA) can lead to the trans isomer. nih.gov

Thermodynamic vs. Kinetic Control: The relative stereochemistry can be controlled by reaction conditions. A kinetic protonation of a nitronate intermediate might yield one diastereomer, while allowing the nitro group to equilibrate under thermodynamic control can favor a different, more stable diastereomer. nih.gov Base-mediated epimerization is another powerful technique, where a less stable cis piperidine can be converted to the more stable trans diastereomer by relieving unfavorable 1,3-diaxial interactions. rsc.org

These methods of stereochemical control are fundamental to constructing complex, polysubstituted piperidine rings with the precise three-dimensional architecture required for specific biological functions. researchgate.net

Optimization of Reaction Conditions and Yields

The conversion of 3-(pyridin-2-yl)benzoic acid to this compound is achieved through the reduction of the pyridine ring. Catalytic hydrogenation is the most common method for this transformation. The optimization of this process involves a systematic variation of several key parameters to maximize the yield and minimize by-products.

Catalyst Selection: The choice of catalyst is fundamental to the success of the hydrogenation. Transition metals, particularly those from the platinum group, are widely used. Catalysts such as Rhodium on carbon (Rh/C), Ruthenium on carbon (Ru/C), and Platinum dioxide (PtO₂) are effective for pyridine ring hydrogenation. researchgate.net The catalyst's activity and selectivity can be influenced by the support material (e.g., charcoal, alumina) and the metal loading. researchgate.net For the hydrogenation of benzoic acid derivatives, Rh/C has been shown to be a particularly effective catalyst. researchgate.net

Solvent System: The solvent plays a crucial role in dissolving the substrate and influencing the catalyst's activity. Polar solvents are generally preferred for the hydrogenation of benzoic acids. researchgate.net Acidic solvents like acetic acid can facilitate the reaction but may pose challenges during work-up and product isolation. researchgate.net Alcohols such as methanol (B129727) or ethanol (B145695) are also commonly used. In some cases, binary solvent systems, such as a mixture of 1,4-dioxane (B91453) and water, have been employed to enhance selectivity.

Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter that directly affects the rate of reaction. Higher pressures generally lead to faster reaction times. For the ring hydrogenation of benzoic acid, pressures can range from atmospheric to high pressure (e.g., 15 MPa). researchgate.net Optimization involves finding a balance where the reaction proceeds efficiently without requiring specialized high-pressure equipment, if possible.

Temperature: Reaction temperature influences the kinetics of the hydrogenation. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions or degradation of the product. The hydrogenation of benzoic acid derivatives has been successfully carried out at temperatures ranging from ambient (e.g., 323 K or 50°C) to elevated temperatures (e.g., 423 K or 150°C). researchgate.net The optimal temperature is highly dependent on the specific catalyst and substrate.

The interplay of these factors is crucial for achieving high yields. For instance, a highly active catalyst might allow the reaction to proceed under milder conditions of temperature and pressure. The following table illustrates typical conditions that are varied during the optimization of such a reaction, based on studies of similar compounds.

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5% Rh/C | Methanol | 50 | 5 | 12 | 85 |

| 5% Ru/C | Ethanol | 70 | 7 | 10 | 82 |

| PtO₂ | Acetic Acid | 25 | 0.1 (Atm) | 24 | 90 |

| 5% Rh/C | Methanol | 80 | 5 | 6 | 92 |

| 5% Rh/C | Methanol | 50 | 10 | 8 | 95 |

This table presents hypothetical data based on typical optimization studies for hydrogenation of aromatic carboxylic acids to illustrate the effects of varying conditions.

Purification and Isolation Techniques

Following the synthetic reaction, the crude product mixture contains the desired this compound, unreacted starting material, catalyst, and potential by-products. A multi-step purification process is therefore necessary to isolate the compound with high purity.

Initial Work-up and Extraction: The first step in purification is the removal of the solid catalyst, which is typically achieved by filtration of the reaction mixture through a pad of a filter aid like celite. The filtrate then undergoes an extraction procedure. Since the product is a carboxylic acid, its solubility can be manipulated by adjusting the pH. The crude product is often dissolved in an organic solvent, and the resulting solution is washed with aqueous solutions to remove impurities. rsc.orggoogle.com For instance, the organic layer can be extracted with an aqueous acid to separate the basic piperidine product from neutral organic impurities. google.comgoogle.com Subsequently, the pH of the aqueous layer is adjusted to an acidic pH (e.g., pH 2) with an acid like hydrochloric acid (HCl), causing the carboxylic acid to become less water-soluble. rsc.org The product can then be extracted back into an organic solvent such as ethyl acetate (B1210297) (EtOAc). rsc.org The combined organic layers are then washed with brine, dried over a drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude solid. rsc.org

Flash Column Chromatography: For further purification, flash column chromatography is a commonly employed technique. rsc.orgbiotage.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. biotage.comwfu.edu The crude product is loaded onto the silica gel column, and a solvent system (eluent) of appropriate polarity is passed through the column under pressure. orgsyn.org The polarity of the eluent is optimized to achieve a good separation between the desired product and any remaining impurities. A gradient of solvents, for example, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is often used. wfu.edu Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified compound. orgsyn.org

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds and is highly effective for compounds like benzoic acid and its derivatives. ma.edualfa-chemistry.comslideshare.net This method relies on the difference in solubility of the compound in a hot versus a cold solvent. ma.edu The crude solid is dissolved in a minimum amount of a suitable hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. slideshare.netfamu.edu Water is a common solvent for the recrystallization of benzoic acid. ma.edu Any insoluble impurities can be removed at this stage by hot gravity filtration. pitt.edu The hot, saturated solution is then allowed to cool slowly and undisturbed. famu.edu As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals while the more soluble impurities remain in the mother liquor. ma.edu The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. ma.edumiracosta.edu

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the chemical structure of 3-(piperidin-2-yl)benzoic acid, with each technique offering unique information about its molecular framework.

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. Although a specific spectrum for this compound is not readily published, its expected NMR signatures can be inferred from analyses of its constituent parts and related compounds. rsc.orghmdb.caunisi.it

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the benzoic acid. The aromatic protons of the meta-substituted benzoic acid ring would typically appear as a complex multiplet pattern in the downfield region (approx. 7.0-8.0 ppm). The protons on the piperidine ring would produce signals in the upfield region, with the proton at the C2 position (methine proton) being coupled to both the adjacent ring protons and the N-H proton. The aliphatic protons on carbons C3 through C6 would likely appear as overlapping multiplets. arikesi.or.id The N-H proton of the piperidine and the O-H proton of the carboxylic acid would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, five distinct signals are anticipated for the benzoic acid moiety and several signals for the piperidine ring. docbrown.info The carboxyl carbon (C=O) is expected to have the most downfield shift (around 167-173 ppm). docbrown.infohmdb.carsc.orgresearchgate.net The aromatic carbons would resonate between 115 and 140 ppm. The carbons of the piperidine ring would appear in the upfield region of the spectrum (approx. 20-60 ppm). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 167.0 - 173.0 |

| Aromatic C-H | 7.0 - 8.0 (m) | 115.0 - 140.0 |

| Aromatic C (quaternary) | - | 130.0 - 145.0 |

| Piperidine C2-H (methine) | 3.0 - 3.5 (m) | 50.0 - 60.0 |

| Piperidine N-H | Variable (broad s) | - |

| Piperidine -CH₂- | 1.5 - 3.0 (m) | 20.0 - 50.0 |

Note: Predicted values are based on data from analogous structures and general NMR principles. arikesi.or.iddocbrown.infochemicalbook.com s = singlet, m = multiplet.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, identifies the functional groups within a molecule through their characteristic vibrational frequencies. ahievran.edu.trresearchgate.netuliege.be

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A very broad band from 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group, which is involved in hydrogen bonding. iucr.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. arikesi.or.idiucr.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring should appear just below 3000 cm⁻¹. arikesi.or.id The N-H stretching of the secondary amine in the piperidine ring is anticipated around 3300-3500 cm⁻¹. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, particularly in the 1580-1620 cm⁻¹ region. uliege.beripublication.com The symmetric stretching of the carboxylate group may also be visible.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Amine N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium-Strong |

| Piperidine C-N | Stretch | 1250 - 1350 | Medium |

Note: Values are based on data from related benzoic acid and piperidine compounds. arikesi.or.idiucr.orgnih.gov

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in this compound is the benzoic acid moiety. The benzene (B151609) ring is expected to exhibit π→π* transitions. Typically, benzoic acid derivatives show absorption maxima in the range of 230-280 nm. beilstein-journals.orgresearchgate.net The substitution pattern and the solvent can influence the exact position and intensity of these absorption bands.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (molecular formula C₁₂H₁₅NO₂), the expected molecular weight is approximately 205.26 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. rsc.org The mass spectrum would likely show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of the carboxyl group (-COOH), or fragmentation of the piperidine ring. arikesi.or.idrsc.org

X-ray Crystallographic Studies of Related Architectures

While a single-crystal X-ray structure for this compound has not been reported, analysis of related structures provides valuable insight. For instance, crystallographic studies of piperidine-containing compounds often show the six-membered ring adopting a stable chair conformation to minimize steric strain. nih.gov In the solid state, the benzoic acid portion of the molecule would likely form strong intermolecular hydrogen bonds, typically creating dimeric structures where the carboxylic acid groups of two molecules interact. iucr.org The relative orientation of the piperidine and benzoic acid moieties would be influenced by these packing forces.

Conformational Landscape and Dynamics

The conformational flexibility of this compound is primarily determined by the piperidine ring and the rotational freedom of the bond connecting it to the benzoic acid ring. The piperidine ring is expected to exist predominantly in a chair conformation. researchgate.net Due to the substitution at the C2 position, two distinct chair conformations are possible, with the benzoic acid group being either in an axial or an equatorial position. The equatorial conformation is generally favored as it minimizes steric hindrance. Computational modeling and variable-temperature NMR studies on related molecules have been used to determine the energy barriers between such conformational isomers. researchgate.net

Computational and Theoretical Investigations of 3 Piperidin 2 Yl Benzoic Acid

Quantum Chemical Methodologies

The study of molecular systems at the atomic level relies on quantum chemical methods to solve the Schrödinger equation. For a molecule like 3-(piperidin-2-yl)benzoic acid, a combination of Density Functional Theory (DFT) and ab initio methods would be employed.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules. The application of DFT would involve calculating the total energy of the molecule as a function of its electron density. This approach allows for the determination of various molecular properties, including optimized geometry and frontier molecular orbital energies.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a high level of theoretical accuracy. For this compound, these methods could be used to validate the results obtained from DFT calculations.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of basis set and, for DFT, the exchange-correlation functional. A common choice for molecules of this nature is a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of flexibility and computational efficiency. Hybrid functionals, which incorporate a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources, are often employed. The B3LYP functional is a widely used hybrid functional that has been shown to provide reliable results for a variety of molecular systems.

Molecular Geometry and Electronic Structure Analysis

A primary goal of computational analysis is to determine the most stable three-dimensional arrangement of atoms and to understand the distribution of electrons within the molecule.

Computational methods can predict the equilibrium geometry of a molecule by finding the structure that corresponds to the minimum energy on the potential energy surface. This process, known as geometry optimization, yields theoretical values for bond lengths and bond angles. While specific optimized geometry data for this compound is not available in the searched literature, the following table represents a hypothetical output based on typical values for similar organic molecules calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Atom Involvement | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 | - |

| Bond Length | C-C (piperidine) | ~1.53 | - |

| Bond Length | C-N (piperidine) | ~1.47 | - |

| Bond Length | C-O (carboxyl) | ~1.36 | - |

| Bond Length | C=O (carboxyl) | ~1.21 | - |

| Bond Angle | C-C-C (aromatic) | - | ~120 |

| Bond Angle | C-N-C (piperidine) | - | ~112 |

Note: These are representative values and not experimentally or computationally verified data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A large gap suggests high stability and low reactivity. For this compound, the HOMO would likely be localized on the electron-rich piperidine (B6355638) ring and the benzoic acid moiety, while the LUMO would be centered on the electron-accepting carboxylic acid group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These values are hypothetical and serve as an illustration of typical results from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red and yellow indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas signify positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral or zero potential regions. researchgate.net

For this compound, the MEP map would highlight specific reactive zones:

Negative Regions (Red/Yellow): The most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group, due to their high electronegativity and lone pairs of electrons. This region is the primary site for electrophilic attack and for forming hydrogen bonds as an acceptor. researchgate.net

Positive Regions (Blue): A significant positive potential would be located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom on the piperidine's nitrogen. These sites are electron-deficient and are the most likely locations for nucleophilic attack and for acting as hydrogen bond donors. researchgate.net

Neutral Regions (Green): The carbon atoms of the benzene (B151609) and piperidine rings would generally constitute the regions of neutral potential.

This detailed charge mapping provides crucial insights into the molecule's intermolecular interaction patterns, which is fundamental for predicting its binding behavior with biological targets. nih.gov

Dipole Moments and Nonlinear Optical Properties

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules, including the dipole moment (μ) and parameters related to Nonlinear Optical (NLO) activity, such as polarizability (α) and first-order hyperpolarizability (β). nih.govacs.org These properties are essential for understanding a molecule's interaction with electric fields and its potential use in optoelectronic applications. acs.orgresearchgate.net

Nonlinear Optical (NLO) properties describe how a material's optical properties change under intense light, like that from a laser. acs.org Molecules with large hyperpolarizability values (β) are of great interest because they can be used in technologies such as optical switching and frequency conversion. acs.org The NLO response is often enhanced in molecules that have a π-conjugated system connecting electron-donating and electron-accepting groups.

For this compound, the benzoic acid and piperidine moieties can act as π-system and donor/acceptor groups, respectively, potentially giving rise to NLO properties. Theoretical calculations using methods like DFT (e.g., B3LYP functional) can predict these values. nih.govacs.org

Table 1: Calculated Electronic and NLO Properties for a Representative Piperidine Derivative

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | > 2.0 | Debye |

| Average Polarizability | ⟨α⟩ | > 25 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | > 100 x 10⁻³¹ | esu |

Note: The values are illustrative, based on data for similar piperidine derivatives, and would be formally calculated for this compound using specific DFT functionals and basis sets. acs.orgresearchgate.net A higher dipole moment and first hyperpolarizability are key indicators for a material with potential NLO applications. acs.org

Reactivity Descriptors and Chemical Properties

DFT calculations are also used to determine a range of global reactivity descriptors that help to quantify the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron. The LUMO is the innermost orbital without electrons and represents the ability to accept an electron.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule is more reactive and easily polarizable. nih.gov

Global Reactivity Descriptors: Other important parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. acs.orgacs.org Molecules with low hardness (i.e., high softness) are generally more reactive. nih.gov

For this compound, the HOMO is likely distributed over the electron-rich benzene ring and piperidine nitrogen, while the LUMO may be centered on the benzoic acid moiety, particularly the carboxyl group. researchgate.netnih.gov

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO Energy | E_HOMO | Electron-donating ability |

| LUMO Energy | E_LUMO | Electron-accepting ability |

| Energy Gap | ΔE = E_LUMO - E_HOMO | Chemical reactivity and stability |

| Ionization Potential | I ≈ -E_HOMO | Energy to remove an electron |

| Electron Affinity | A ≈ -E_LUMO | Energy released when adding an electron |

| Electronegativity | χ = (I + A) / 2 | Power to attract electrons |

| Chemical Hardness | η = (I - A) / 2 | Resistance to charge transfer |

| Global Softness | S = 1 / η | Propensity for charge transfer |

| Electrophilicity Index | ω = μ² / (2η) | Electrophilic nature of the molecule |

These theoretical descriptors provide a semi-quantitative basis to understand and predict the chemical behavior and potential bioactivity of this compound. acs.orgnih.gov

Computational Predictions for Biological Interactions

Computational modeling is instrumental in predicting how a small molecule like this compound might interact with biological systems, thereby guiding drug discovery efforts.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chitkara.edu.in By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. arabjchem.orgbenthamdirect.com

In a typical QSAR study involving derivatives of this compound, a set of known analogues with measured biological activities (e.g., inhibitory concentration IC₅₀) would be used as a training set. nih.gov Molecular descriptors such as hydrophobicity (logP), molar refractivity, and electronic parameters (like HOMO/LUMO energies) are calculated for each molecule. chitkara.edu.innih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For piperidine and benzoic acid derivatives, QSAR studies have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups (e.g., hydrogen bond donors) are often crucial for biological activity. nih.govscispace.com A validated QSAR model could then be used to predict the biological activity of this compound and guide the design of more potent analogues. arabjchem.org

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering deep insights into its interactions with a biological target, such as a protein or enzyme. nih.govgu.se An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, allowing researchers to observe the stability of a ligand in a protein's binding site, the flexibility of the protein, and the persistence of key interactions. nih.govacs.org

For a complex of this compound bound to a target protein, an MD simulation would typically be run for hundreds of nanoseconds. acs.orgnih.gov Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time, highlighting the most stable interactions. nih.gov

MD simulations are crucial for validating docking results and understanding the thermodynamic and kinetic aspects of ligand-protein binding, which are essential for rational drug design. nih.govnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This technique places the ligand (this compound) into the binding site of a target protein in various conformations and scores them based on a scoring function, which estimates the binding affinity. arabjchem.orgnih.gov The result is a predicted binding mode and a binding energy score, with lower scores generally indicating better binding. nih.gov

The analysis of the docked pose reveals crucial intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Aspartate) in the binding site. nih.govunife.it The piperidine nitrogen can also act as a hydrogen bond donor or acceptor. acs.org

Salt Bridges: If the carboxylic acid is deprotonated (carboxylate) and the piperidine nitrogen is protonated, they can form strong ionic interactions (salt bridges) with charged residues. nih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.govnih.gov

These docking studies are essential for generating hypotheses about a compound's mechanism of action and for structure-based drug design, where new derivatives are designed to optimize these interactions and improve binding affinity. benthamdirect.comnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative description of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and vacant (acceptor) orbitals. In this compound, these interactions are key to understanding the molecule's stability and electronic properties.

The primary ICT interactions in this compound are expected to occur between the lone pair of the nitrogen atom in the piperidine ring and the antibonding orbitals of the adjacent C-C and C-H bonds, as well as the π-system of the benzoic acid ring. These hyperconjugative interactions lead to electron delocalization from the nitrogen atom, which can be quantified by second-order perturbation theory analysis of the Fock matrix within the NBO framework. The stabilization energy, E(2), associated with these interactions, is a measure of the strength of the charge transfer.

In piperidine derivatives, it has been observed that the blocking of the secondary nitrogen atom can lead to abrupt changes in ring conformation and electronic distribution. semanticscholar.org For this compound, the key donor-acceptor interactions would involve:

n(N) → σ(C-C)*: The lone pair on the nitrogen atom (a Lewis-type donor orbital) interacts with the antibonding orbitals of the neighboring carbon-carbon bonds within the piperidine ring.

n(N) → σ(C-H)*: Similarly, charge transfer can occur from the nitrogen lone pair to the antibonding orbitals of adjacent carbon-hydrogen bonds.

n(N) → π(aromatic ring): A significant charge transfer is anticipated from the nitrogen lone pair to the π antibonding orbitals of the benzoic acid ring, leading to delocalization of electron density across the molecule. nepjol.info

The magnitude of these E(2) energies provides insight into the most significant charge transfer pathways within the molecule. Higher E(2) values indicate stronger interactions and greater stabilization of the system due to electron delocalization.

Table 1: Hypothetical Second-Order Perturbation Energies (E(2)) for Major Intramolecular Charge Transfer Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | σ(C2-C3) | Value |

| n(N) | σ(C6-H) | Value |

| n(N) | π(C7=C8) | Value |

| π(C7=C8) | π(C9=C10) | Value |

| π(C11=C12) | π*(C=O) | Value |

Note: The values in this table are hypothetical and represent the types of interactions expected. Actual values would require specific computational calculations.

External Field Perturbation Studies on Molecular Properties

The application of an external electric field (EEF) can significantly perturb the electronic structure and properties of a molecule. nih.gov For this compound, studying these perturbations provides insights into its polarizability, hyperpolarizability, and how its reactivity might be modulated in different environments.

Recent studies on benzoic acid and its derivatives have shown that the impact of an EEF is directional. researchgate.netnih.gov The orientation of the field relative to the molecular axis can lead to distinct changes in properties such as molecular acidity and aromaticity. nih.govrsc.org When an EEF is applied to this compound, it is expected to induce a redistribution of electron density.

The primary molecular properties affected by an EEF include:

Dipole Moment (µ) : The dipole moment of the molecule will change in response to the EEF. The magnitude and direction of this change depend on the field strength and its orientation. An EEF aligned with the molecule's intrinsic dipole moment will increase its magnitude, while an opposing field will decrease it.

Polarizability (α) : Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an electric field. The application of an EEF will induce a dipole moment, and the polarizability tensor describes the linear response of the molecule to the field.

Hyperpolarizability (β) : This property describes the non-linear optical response of a molecule to a strong EEF. Molecules with significant intramolecular charge transfer, like this compound, are expected to exhibit notable hyperpolarizability.

Computational studies on similar molecules have demonstrated that an EEF can alter bond lengths, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For this compound, an EEF could potentially influence the conformational equilibrium of the piperidine ring and the rotational barrier of the bond connecting the two ring systems.

Table 2: Hypothetical Molecular Properties of this compound in the Absence and Presence of an External Electric Field (EEF)

| Property | No EEF (F=0) | With EEF (F > 0) |

| Dipole Moment (µ, Debye) | Value | Altered Value |

| Mean Polarizability (α, a.u.) | Value | Altered Value |

| First Hyperpolarizability (β, a.u.) | Value | Altered Value |

| HOMO-LUMO Gap (eV) | Value | Altered Value |

Note: The values in this table are hypothetical and for illustrative purposes. The "Altered Value" would depend on the strength and orientation of the applied EEF.

These external field perturbation studies are crucial for understanding how the properties of this compound might be tuned for specific applications, such as in materials with non-linear optical properties or in environments with strong local electric fields. The directionality of the EEF's effect suggests that precise control over molecular orientation could be a powerful tool for manipulating its chemical behavior. nih.gov

Structure Activity Relationships Sar and Ligand Design

Derivatization Strategies and Analog Synthesis for SAR Elucidation

To understand how different parts of the 3-(piperidin-2-yl)benzoic acid molecule contribute to its biological activity, medicinal chemists employ various derivatization strategies. By systematically modifying the piperidine (B6355638) ring, the benzoic acid moiety, and the linkage between them, researchers can build a comprehensive SAR profile.

Modifications on the Piperidine Ring and Substituent Effects

The piperidine ring is a versatile scaffold in drug design, and its modification is a common strategy to enhance biological activity and modulate physicochemical properties. thieme-connect.comresearchgate.net For analogs of this compound, substitutions on the piperidine ring can significantly influence binding affinity and selectivity by altering the ring's conformation and introducing new points of interaction.

Key modifications and their effects include:

Ring Substitutions: Adding substituents at other positions on the piperidine ring can enhance properties like aqueous solubility. thieme-connect.com For instance, studies on related scaffolds have shown that introducing a substituent at the 2-position of a piperidine ring can improve solubility. thieme-connect.com

Conformational Restriction: Introducing conformational constraints, such as bridging the piperidine ring, is another strategy. This can enhance drug-like properties by increasing the three-dimensionality of the molecule. nih.gov

| Modification Type | Example Substituent/Strategy | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|

| N-Substitution | Phenylalkyl groups | Can improve or decrease activity depending on stereochemistry. | nih.gov |

| Ring Substitution | Adding substituents at the 2-position | Can enhance aqueous solubility. | thieme-connect.com |

| Conformational Restriction | Bridging the piperidine ring | Can enhance drug-like properties. | nih.gov |

Substituent Effects on the Benzoic Acid Moiety

The electronic properties of the benzoic acid ring play a crucial role in its interaction with target proteins. The acidity of the carboxylic acid, which is influenced by substituents on the phenyl ring, can affect binding to cationic groups in a receptor's active site. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups are electron-withdrawing. They pull electron density from the aromatic ring, which stabilizes the negative charge of the carboxylate anion upon deprotonation. libretexts.org This stabilization increases the acidity of the benzoic acid. libretexts.orgpharmaguideline.com In many cases, increased acidity correlates with stronger binding affinity. nih.govlibretexts.org For example, p-cyanobenzoic acid (pKa = 3.55) is a stronger acid than benzoic acid (pKa = 4.2), indicating the cyano group is deactivating the ring and stabilizing the conjugate base. libretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or methyl (-CH3) groups are electron-donating. They push electron density into the aromatic ring, which destabilizes the carboxylate anion. libretexts.org This makes the benzoic acid less acidic and can weaken interactions with the biological target. libretexts.org

Positional Effects: The position of the substituent (ortho, meta, or para) is critical.

Meta and Para Positions: The electronic effects (inductive and resonance) of substituents at the meta and para positions directly influence acidity and binding. Binding constants for meta- and para-substituted benzoic acids have been shown to correlate well with Hammett constants, which quantify these electronic effects. nih.gov

Ortho Effect: Substituents at the ortho position (adjacent to the carboxylic acid) often increase acid strength regardless of their electronic nature. libretexts.orgquora.com This "ortho-effect" is thought to be a combination of steric and electronic factors, where steric hindrance can force the carboxyl group out of the plane of the benzene (B151609) ring, affecting resonance and increasing acidity. quora.com

| Substituent Type | Example | Effect on Acidity | General Impact on Binding Affinity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | Increases | Often increases | libretexts.orglibretexts.org |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Decreases | Often decreases | libretexts.orglibretexts.org |

| Ortho-Substituents | Most groups | Generally increases (Ortho-effect) | Complex; depends on steric and electronic factors | quora.com |

Linker Region and Heterocyclic Ring Modifications

In analogs where the piperidine and benzoic acid moieties are separated by a linker, or where the phenyl ring is replaced, these modifications are critical for SAR.

Linker Modification: The length, rigidity, and chemical nature of a linker region can dramatically affect potency. In studies of biphenyl derivatives, which serve as a structural parallel, removing a chiral methyl group from a butanoic acid linker resulted in a nearly 100-fold loss in activity, suggesting the group helped to rigidify the linker in an optimal binding conformation. nih.gov Similarly, replacing a flexible linker with more rigid units like an amide or urea can alter activity, highlighting the importance of conformational control. mdpi.com

Heterocyclic Ring Modifications: Replacing the benzene ring of the benzoic acid moiety with a heterocyclic ring (such as pyridine (B92270) or oxazole) often leads to a significant reduction in biological activity. nih.gov This suggests that the specific aromatic nature and hydrophobic interactions of the phenyl ring are crucial for target engagement in many scaffolds.

Stereochemical Implications in Activity Modulation

The this compound scaffold contains a chiral center at the 2-position of the piperidine ring. The spatial arrangement of the benzoic acid group relative to the piperidine ring is therefore fixed in one of two enantiomeric forms (R or S). This stereochemistry is often a critical determinant of biological activity. thieme-connect.com

Chiral piperidine scaffolds are prevalent in a large number of pharmaceuticals because they can provide a defined three-dimensional structure that fits precisely into a target's binding site. thieme-connect.comresearchgate.net The introduction of a chiral center can enhance biological activity and selectivity. thieme-connect.com For example, in the development of MEK1/2 inhibitors, the introduction of a fluorine atom at the 3-position of a piperidine ring created a chiral center, resulting in an analog with significantly improved potency. thieme-connect.com Similarly, studies on fibrinolysis inhibitors showed that adding a methyl group at the 2-position of the piperidine ring, while decreasing potency, remarkably increased selectivity for the target over off-targets. thieme-connect.com Efficient asymmetric synthesis methods are therefore crucial for accessing specific, enantioenriched 2-substituted piperidines for drug development. researchgate.netnih.gov

Pharmacophore Modeling and Lead Optimization Principles

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. creative-biolabs.com For a scaffold like this compound, a pharmacophore model would typically include:

A hydrogen bond acceptor (the carboxylate oxygen).

A hydrogen bond donor (the piperidine N-H).

A positive ionizable feature (the protonated piperidine nitrogen).

An aromatic ring feature.

This model serves as a 3D query for virtual screening of compound libraries to find new molecules with the potential for similar activity. nih.gov

Once a "hit" or "lead" compound is identified, lead optimization is the iterative process of modifying its structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. danaher.compatsnap.com Key strategies include:

Structure-Activity Relationship (SAR) Analysis: Systematically synthesizing and testing analogs to understand which modifications improve desired properties. patsnap.com

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve pharmacokinetics without losing potency. patsnap.com

Structure-Based Design: Using the 3D structure of the target protein to guide modifications that enhance binding interactions. nih.gov

Scaffold Hopping: Replacing the core scaffold while retaining key pharmacophoric features to discover novel chemical series with improved properties. patsnap.com

Rational Ligand Design Principles Based on Scaffold Analysis

The this compound scaffold provides a robust foundation for the rational design of new ligands. researchgate.net Analysis of its structure and the SAR of its analogs allows for hypothesis-driven modifications aimed at improving therapeutic potential. nih.govresearchgate.net

Key principles for rational design based on this scaffold include:

Exploiting Chirality: Since stereochemistry at the C2 position is critical, design efforts should focus on synthesizing and testing single enantiomers to maximize potency and selectivity. thieme-connect.com

Modulating Acidity: The pKa of the benzoic acid can be fine-tuned with electronically diverse substituents to optimize interactions with the target's binding site. nih.gov

Controlling Conformation: The flexibility of the piperidine ring can be constrained through substitution or the introduction of bridged systems to lock the molecule into a more bioactive conformation.

Improving Physicochemical Properties: Introducing specific substituents on the piperidine ring can be used to improve properties like solubility, which is often a challenge in drug development. thieme-connect.com

By applying these principles, medicinal chemists can leverage the this compound scaffold to develop optimized drug candidates with enhanced efficacy and better safety profiles. patsnap.comnih.gov

Mechanistic Insights into Biological Interactions in Vitro and Pre Clinical in Vivo

Molecular Target Identification and Characterization

Receptor Binding Affinities and Selectivity Studies (In Vitro)

No studies reporting the receptor binding affinities or selectivity of 3-(piperidin-2-yl)benzoic acid for the following receptors were found in the public domain.

There is no available data to suggest that this compound binds to or interacts with the Sulfonylurea Receptor 1 (SUR1).

No research has been published detailing the binding profile or affinity of this compound for either the sigma-1 (σ1) or sigma-2 (σ2) receptors.

The selectivity and binding affinity of this compound for the Dopamine D3 receptor have not been determined in any published studies.

There is no scientific literature available to indicate that this compound acts as an antagonist at the Histamine H1 receptor.

No data has been reported on the potential inhibitory activity of this compound against Complement Factor B (CFB).

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research data for the compound This compound concerning the biological and pharmacological activities outlined in your request. The explicit instructions to focus solely on this specific chemical entity and to provide detailed, scientifically accurate findings for each subsection cannot be fulfilled, as the necessary primary research appears to be unavailable in the public domain.

Information exists for broader categories of related compounds, such as "piperidine derivatives" or "benzoic acid derivatives," and for positional isomers like "3-(piperidin-1-yl)benzoic acid." However, presenting this information would be scientifically inappropriate, as the biological activities of these related molecules cannot be attributed to this compound. Such an extrapolation would be speculative and would violate the strict requirement of focusing exclusively on the specified compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail for the following sections:

Pharmacological Evaluation in Pre-clinical Animal Models

Modulation of Insulin Secretion in Isolated Islets

Without published in vitro, pre-clinical in vivo, or pharmacological evaluation data specific to this compound, any attempt to create the article would result in a scientifically unfounded and misleading document.

Prodrug Concepts and Bioactivation MechanismsThere is no information on the design or investigation of prodrugs of this compound or the mechanisms by which such prodrugs might be activated in vivo.

While research exists for other isomers or derivatives containing piperidine (B6355638) and benzoic acid moieties, the user's strict instruction to focus solely on This compound prevents the inclusion of such potentially misleading information. Therefore, the generation of a scientifically accurate article with the requested specific focus is not possible at this time due to the absence of foundational research data.

Future Research Directions

Development of Novel Analogs with Enhanced Specificity and Potency

A crucial avenue for future research lies in the systematic design and synthesis of novel analogs of 3-(piperidin-2-yl)benzoic acid. By modifying the core structure, researchers can explore the structure-activity relationships (SAR) that govern the compound's potential biological effects. Key modifications could include:

Substitution on the Piperidine (B6355638) Ring: Introducing various functional groups at different positions of the piperidine ring could significantly influence the compound's binding affinity and selectivity for biological targets.

Alterations to the Benzoic Acid Moiety: Modifications to the carboxylic acid group, such as esterification or amidation, could impact the compound's pharmacokinetic properties.

Variations in the Linkage: Exploring different linkage points between the piperidine and benzoic acid rings could lead to the discovery of isomers with more favorable biological profiles.

A systematic approach to analog development, guided by computational modeling, would be instrumental in identifying candidates with enhanced potency and reduced off-target effects.

Exploration of Emerging Biological Targets and Pathways

Given the diverse biological activities reported for other piperidine-containing compounds, a broad screening of this compound and its future analogs against a wide range of biological targets is warranted. Many benzoic acid derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.inmdpi.comresearchgate.net Research could focus on:

Enzyme Inhibition Assays: Screening against key enzymes implicated in various diseases, such as kinases, proteases, and histone deacetylases.

Receptor Binding Studies: Investigating the affinity of the compound for various G protein-coupled receptors (GPCRs) and ion channels.

Cell-Based Assays: Evaluating the compound's effects on cellular processes like proliferation, apoptosis, and inflammation in various cell lines.

Uncovering the specific molecular targets and signaling pathways modulated by this compound would be a critical step in elucidating its therapeutic potential.

Advanced Computational Approaches for Predictive Pharmacology

In silico methods can play a pivotal role in accelerating the research and development process for this compound. Advanced computational tools can be employed for:

Molecular Docking: Predicting the binding modes and affinities of the compound and its analogs to the active sites of potential biological targets.

Pharmacophore Modeling: Identifying the key chemical features required for biological activity, which can guide the design of new and more potent analogs.

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds to identify candidates with favorable drug-like characteristics.

These computational approaches can help prioritize the synthesis and biological evaluation of the most promising candidates, thereby saving time and resources.

Interdisciplinary Research Integrating Synthetic Chemistry and Chemical Biology

A collaborative, interdisciplinary approach will be essential to fully unlock the potential of this compound. This would involve:

Synthetic Chemists: Developing efficient and scalable synthetic routes to produce the parent compound and its analogs in sufficient quantities for biological testing.

Chemical Biologists: Utilizing chemical probes and other tools to identify the biological targets and mechanisms of action of these compounds.

Pharmacologists: Conducting in-depth in vitro and in vivo studies to evaluate the therapeutic efficacy and safety of the most promising candidates.

Such an integrated effort would foster a comprehensive understanding of the chemical and biological properties of this enigmatic compound and its derivatives, paving the way for potential therapeutic applications.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(piperidin-2-yl)benzoic acid, and how can reaction yields be improved?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, or substitution. For example:

- Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize intermediates to yield benzoic acid derivatives .

- Reduction : Lithium aluminum hydride (LiAlH₄) may reduce carbonyl groups in precursors to form alcohol intermediates, which are further functionalized .

To optimize yields, researchers should compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and monitor purity via HPLC or TLC. Evidence suggests that urea addition in acidic media can suppress byproduct formation during condensation reactions involving benzaldehyde derivatives .

Advanced Question: How do structural modifications to the piperidine or benzoic acid moieties influence the compound’s reactivity in coordination chemistry?

Answer:

Substituents on the piperidine ring (e.g., electron-withdrawing groups) or the benzoic acid aromatic system (e.g., nitro or hydroxyl groups) alter electronic density, affecting ligand-metal binding. For instance:

- Diazenyl/imino scaffolds : Pro-ligands like 3-{(E)-2-[4-(dimethylamino)phenyl]diazenyl}benzoic acid (HL2) form stable metal complexes due to resonance stabilization and chelation effects. These are characterized via ¹H NMR and X-ray crystallography .

- Piperidine functionalization : Substituting the piperidine nitrogen with acyl groups (e.g., 3-phenylpropanoyl) enhances steric bulk, impacting catalytic activity in metal-mediated reactions .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry (e.g., piperidine ring conformation) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% is typical for research-grade material) .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?

Answer:

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurities. Methodological solutions include:

- Dose-response studies : Establish minimum inhibitory concentrations (MICs) across multiple cell lines .

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with bioactivity .

- Structural analogs : Compare activity of derivatives (e.g., halogenated or fluorinated variants) to identify pharmacophores .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific toxicity data is limited, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Emergency measures : Immediate medical consultation for accidental ingestion or exposure .

Advanced Question: What strategies enhance the compound’s bioavailability for pharmacological studies?

Answer:

- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl ester) improves membrane permeability .

- Co-crystallization : Formulation with cyclodextrins or surfactants enhances aqueous solubility .

- In vivo models : Pharmacokinetic studies in rodents assess absorption and metabolism, guided by LC-MS/MS quantification .

Advanced Question: How does this compound interact with bacterial enzymes, and can it overcome drug resistance?

Answer:

Mechanistic studies on analogs (e.g., 4-[3-fluorophenyl]-pyrazole derivatives) show inhibition of bacterial efflux pumps or β-lactamases. Key approaches include:

- Enzyme kinetics : Measure IC₅₀ values against purified targets (e.g., DNA gyrase) .

- Synergy assays : Combine with existing antibiotics (e.g., ciprofloxacin) to evaluate resistance reversal .

Basic Question: What computational methods aid in predicting the compound’s physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.